Isodeoxycholic acid

Overview

Description

Isodeoxycholic acid is a bile acid that is formed via epimerization of deoxycholic acid by intestinal bacteria . It has a greater critical micelle concentration than deoxycholic acid, indicating reduced detergent activity, and is less active than deoxycholic acid in inhibiting growth in a panel of seven gut commensal bacteria species .

Synthesis Analysis

Ursodeoxycholic acid (UDCA), a secondary bile acid, is synthesized from cholesterol in hepatocytes. It is formed by 7b-epimerization of chenodeoxycholic acid, which is a primary bile acid .

Molecular Structure Analysis

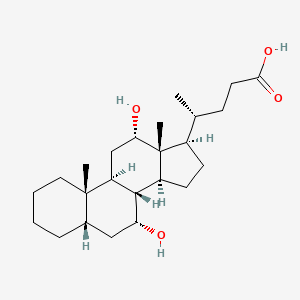

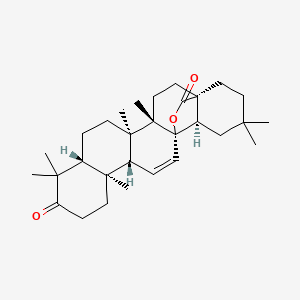

Isodeoxycholic acid contains total 71 bond(s); 31 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), 3 hydroxyl group .

Chemical Reactions Analysis

As a bile acid, deoxycholic acid emulsifies fat in the gut. Synthetically derived deoxycholic acid, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of Isodeoxycholic acid include a density of 1.1±0.1 g/cm^3, boiling point of 547.1±35.0 °C at 760 mmHg, vapour pressure of 0.0±3.3 mmHg at 25°C, enthalpy of vaporization of 95.0±6.0 kJ/mol, flash point of 298.8±22.4 °C, index of refraction of 1.543, molar refractivity of 109.7±0.3 cm^3 .

Scientific Research Applications

Inhibition of Spore Germination

Isodeoxycholic acid has been found to inhibit spore germination induced by taurocholic acid in several C. difficile strains. It also decreases the cytotoxicity of C. difficile culture supernatants to Vero cells .

Obesity Research

In a rat model of high-fat diet-induced obesity, plasma levels of isodeoxycholic acid were found to be decreased compared with rats fed a normal diet .

Ursodeoxycholic Acid Derivative

Isodeoxycholic acid is a derivative of Ursodeoxycholic acid (UDCA), which is a naturally secondary bile acid transformed from chenodeoxycholic acid by gut microbiota .

Regulator of Intestinal Barrier Integrity

UDCA, from which Isodeoxycholic acid is derived, could be a key regulator of the intestinal barrier integrity. This is essential for lipid metabolism and plays a protective role against inflammation and carcinogenesis .

Treatment of Gallstones and Cholecystitis

UDCA is used as a clinical drug in the treatment of gallstones and cholecystitis .

Treatment of Primary Biliary Cirrhosis (PBC) and Primary Sclerosing Cholangitis (PSC)

UDCA has broad market prospects and important scientific research value in the treatment of PBC and PSC .

Enhancing Oral Bioavailability

A pH-modified extended-release formulation of UDCA has been developed to enhance its oral bioavailability. This formulation effectively increased the oral bioavailability of UDCA by 251% in rats .

Mechanism of Action

Target of Action

Isodeoxycholic acid, like other bile acids, primarily targets the liver and gallbladder. It interacts with the bile acid receptors in these organs, playing a crucial role in the digestion and absorption of dietary fats .

Mode of Action

Isodeoxycholic acid works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . It also increases bile acid flow and promotes the secretion of bile acids .

Biochemical Pathways

Isodeoxycholic acid affects several biochemical pathways. It modulates the composition of mixed phospholipid-rich micelles, reducing bile acid cytotoxicity of bile and possibly decreasing the concentration of hydrophobic bile acids in the cholangiocytes . It also stimulates hepatobiliary secretion via Ca (2+)- and protein kinase C-alpha-dependent mechanisms and/or activation of p38 (MAPK) and extracellular signal-regulated kinases (Erk) resulting in insertion of transporter molecules into the canalicular membrane of the hepatocyte .

Pharmacokinetics

It is known that it is absorbed in the small intestine and transported to the liver, where it is conjugated with glycine or taurine and secreted into bile

Result of Action

The primary result of isodeoxycholic acid’s action is the reduction of cholesterol saturation in bile, leading to the gradual dissolution of cholesterol-rich gallstones . It also has cytoprotective and anti-inflammatory actions, which can be beneficial in the treatment of various liver diseases .

Safety and Hazards

Future Directions

Ursodeoxycholic acid treatment has been shown to restore gut microbiota and alleviate liver inflammation in non-alcoholic steatohepatitic mouse models . It has also been suggested for use in preventing liver fibrosis in patients receiving chemotherapy . Further studies are needed to investigate how these changes modify the host physiologic response .

properties

IUPAC Name |

(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCAAZIHTDCFJX-QLEQUTGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315756 | |

| Record name | Isodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Isodeoxycholic acid | |

CAS RN |

566-17-6 | |

| Record name | Isodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 7,12-dihydroxy-, (5beta,7alpha,12alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodeoxycholic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TXX676B9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol](/img/structure/B1214470.png)

![6-(4-heptylphenyl)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1214472.png)

![2-[2-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1214480.png)

![3-[5-(4-Ethylphenyl)-2-tetrazolyl]propanoic acid methyl ester](/img/structure/B1214482.png)

![3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-[(2-methoxyphenyl)methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1214484.png)

![4-methyl-N-[3-[1-(phenylmethyl)-4-piperidinyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide](/img/structure/B1214485.png)

![N-[6-(1-oxopentylamino)-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B1214486.png)